molecular formula C6H10Br4O3P+ B14716689 Bis(2,3-dibromopropoxy)(oxo)phosphanium CAS No. 21661-76-7

Bis(2,3-dibromopropoxy)(oxo)phosphanium

Cat. No.: B14716689
CAS No.: 21661-76-7
M. Wt: 480.73 g/mol
InChI Key: IAHMGMRQIFMUJX-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropoxy)(oxo)phosphanium is a chemical compound with the molecular formula C6H11Br4O4P It is known for its unique structure, which includes bromine atoms and a phosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dibromopropoxy)(oxo)phosphanium typically involves the reaction of 2,3-dibromopropanol with a phosphorous oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include chloroform and methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromopropoxy)(oxo)phosphanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions often require the presence of a base to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine oxides, and various substituted phosphonium salts. These products have diverse applications in different chemical processes .

Scientific Research Applications

Bis(2,3-dibromopropoxy)(oxo)phosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine oxides.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(2,3-dibromopropoxy)(oxo)phosphanium exerts its effects involves its interaction with various molecular targets. The bromine atoms and phosphonium group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with metals, which are useful in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,3-dibromopropoxy)(oxo)phosphanium is unique due to its phosphonium group, which imparts different chemical properties compared to similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where other brominated compounds may not be as effective .

Properties

CAS No.

21661-76-7

Molecular Formula

C6H10Br4O3P+

Molecular Weight

480.73 g/mol

IUPAC Name

bis(2,3-dibromopropoxy)-oxophosphanium

InChI

InChI=1S/C6H10Br4O3P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6H,1-4H2/q+1

InChI Key

IAHMGMRQIFMUJX-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)O[P+](=O)OCC(CBr)Br

Origin of Product

United States

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